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molecular formula C7H6N2O B8276924 Propanedinitrile, (3-methoxy-2-propenylidene)- CAS No. 52718-96-4

Propanedinitrile, (3-methoxy-2-propenylidene)-

Cat. No. B8276924
M. Wt: 134.14 g/mol
InChI Key: MALUIHGUZRXIGV-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03950160

Procedure details

A solution of 2.0 g. (31 m moles) of malononitrile and 5 g. (31 m moles) of 1,1,3,3-tetramethoxypropane in 12 ml. of acetic anhydride is heated to reflux for 24 hrs. The reaction mixture is distilled separating the lower boiling by-products and solvent from the product. The product fraction is diluted with water and the resulting precipitate is filtered and recrystallized from isopropanol-water, 1.0 g., m.p. 74°-76°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-methoxy-4,4-dicyano-1,3-butadiene

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[CH3:6][O:7][CH:8](OC)[CH2:9][CH:10](OC)OC.C(OC(=O)C)(=O)C>>[CH3:6][O:7][CH:8]=[CH:9][CH:10]=[C:2]([C:1]#[N:5])[C:3]#[N:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC#N)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC(OC)OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 hrs
Duration
24 h
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture is distilled
CUSTOM
Type
CUSTOM
Details
separating the lower boiling by-products and solvent from the product
ADDITION
Type
ADDITION
Details
The product fraction is diluted with water
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropanol-water, 1.0 g

Outcomes

Product
Name
1-methoxy-4,4-dicyano-1,3-butadiene
Type
Smiles
COC=CC=C(C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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